molecular formula C10H6NNaO3 B1139119 Kynurenic acid sodium salt CAS No. 2439-02-3

Kynurenic acid sodium salt

Cat. No. B1139119
CAS RN: 2439-02-3
M. Wt: 211.15
InChI Key:
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Description

Synthesis Analysis

Kynurenic acid sodium salt is synthesized from its precursor, kynurenine, through enzymatic reactions involving kynurenine aminotransferases (KATs). Studies have shown that astrocytes are primarily involved in the synthesis of kynurenic acid, indicating a glial origin for this compound. The process is tightly regulated by various factors, including the presence of substrates and inhibitors, and is influenced by cellular and systemic conditions (Wejksza et al., 2006).

Molecular Structure Analysis

Kynurenic acid possesses a distinct molecular structure that allows it to interact with several neurotransmitter receptors, including NMDA, α7 nicotinic acetylcholine, and G-protein-coupled receptors. Its sodium salt form enhances solubility and bioavailability, facilitating its interaction with these targets and modulating neurotransmission effectively (Rossi et al., 2019).

Chemical Reactions and Properties

Kynurenic acid sodium salt participates in several chemical reactions within the central nervous system, including acting as a competitive and noncompetitive antagonist at different receptor sites. Its ability to influence glutamatergic and cholinergic transmission is pivotal in its role as a neuroprotective agent. The salt form may influence its reactivity and interaction with biological molecules, impacting its physiological and therapeutic effects (Chess et al., 2007).

Physical Properties Analysis

The sodium salt form of kynurenic acid alters its physical properties, such as solubility in water and biological fluids, which is crucial for its distribution and action within the body. These properties are significant for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, affecting its efficacy as a neuroprotective agent.

Chemical Properties Analysis

The chemical properties of kynurenic acid sodium salt, including its stability, reactivity, and interactions with biological molecules, define its role in physiological and pathological conditions. Its interactions with neurotransmitter receptors highlight its importance in modulating neuronal excitability and protecting against excitotoxicity, which is relevant in various neurological disorders (Stone et al., 2013).

Scientific Research Applications

  • Neuroprotection and Neurodegenerative Disorders : Kynurenic acid has been identified as a potential therapeutic agent in neurodegenerative disorders such as Huntington's disease and AIDS-dementia complex. It antagonizes the neurotoxic and epileptogenic effects of quinolinic acid, another metabolite in the same pathway, suggesting a protective role in the brain (Stone, 2001); (Foster et al., 1984).

  • Brain Transport Mechanisms : Studies have demonstrated the sodium-dependent transport of kynurenine, the precursor to kynurenic acid, into brain tissue. This indicates a significant role for kynurenic acid in brain functioning, potentially influencing the disposition of metabolites like quinolinic acid and kynurenic acid itself within the brain (Speciale & Schwarcz, 1990).

  • Physical Exercise and Metabolism : Physical activity has been shown to affect the levels of kynurenic acid in human sweat. This suggests a potential diagnostic tool for establishing appropriate exercise regimes in rehabilitation patients, indicating a link between physical activity and kynurenine pathway metabolism (Saran et al., 2021).

  • Drug Delivery Applications : Research has been conducted on using micelles as nanoscale containers for delivering kynurenic acid across the blood-brain barrier. This suggests its potential in targeted therapeutic applications for central nervous system disorders (Hornok et al., 2012).

  • Cardiovascular Applications : Kynurenic acid has shown promise in cardiovascular research, particularly in ischemia-reperfusion models. It aids in functional recovery of injured ischemic-reperfusion aorta, hinting at its role in post-ischemic conditions and potential therapeutic applications in cardiovascular diseases (Lima et al., 2021).

  • Schizophrenia Research : Elevated levels of kynurenic acid in the cerebrospinal fluid of schizophrenia patients have been reported, suggesting its involvement in the pathogenesis of schizophrenia and potential as a biomarker for this condition (Erhardt et al., 2001).

  • Analytical and Diagnostic Applications : Methods have been developed for the simultaneous determination of kynurenic acid and related metabolites in biological samples, aiding in clinical and scientific research, particularly in the study of depression (Du et al., 2018).

properties

IUPAC Name

sodium;4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAZGXKUQDXSSK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynurenic acid sodium salt

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